N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzamide
Description
N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to an imidazolidinone ring and a hydroxy-dimethylpentyl side chain, which contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-11(2)14(17(3,4)23)19-15(21)12-5-7-13(8-6-12)20-10-9-18-16(20)22/h5-8,11,14,23H,9-10H2,1-4H3,(H,18,22)(H,19,21)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZWPKGXXURIMS-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)O)NC(=O)C1=CC=C(C=C1)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(C)(C)O)NC(=O)C1=CC=C(C=C1)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.
Introduction of the Imidazolidinone Ring: The imidazolidinone ring is introduced via a cyclization reaction involving a suitable diamine and a carbonyl compound, often under reflux conditions.
Attachment of the Hydroxy-Dimethylpentyl Side Chain: The final step involves the attachment of the hydroxy-dimethylpentyl side chain to the benzamide-imidazolidinone intermediate. This can be achieved through a nucleophilic substitution reaction, where the side chain is introduced using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the side chain can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form a hydroxyl group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Introduction of halogens, nitro groups, or other substituents on the benzamide core.
Scientific Research Applications
Chemistry
In chemistry, N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets may render it useful in the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-dimethylpentyl side chain and the imidazolidinone ring play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzoate
- N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzylamine
Uniqueness
Compared to similar compounds, N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the hydroxy-dimethylpentyl side chain and the imidazolidinone ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
